molecular formula C25H32N2O5 B1674419 Ifetroban CAS No. 143443-90-7

Ifetroban

カタログ番号: B1674419
CAS番号: 143443-90-7
分子量: 440.5 g/mol
InChIキー: BBPRUNPUJIUXSE-DXKRWKNPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

イフェトロバンの合成は、市販の出発物質から始まる複数の段階を伴います反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、目的の生成物を高純度および高収率で得ることを保証します .

工業生産方法

イフェトロバンの工業生産は、同様の合成経路に従いますが、より大規模です。プロセスは、コスト効率、スケーラビリティ、および環境への配慮を考慮して最適化されています。 連続フロー化学や自動合成などの高度な技術が採用され、効率が向上し、廃棄物が削減される可能性があります .

化学反応の分析

反応の種類

イフェトロバンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化またはカルボキシル化された誘導体が得られる場合があり、還元によってアルコールまたはアミンが得られる可能性があります .

科学研究アプリケーション

イフェトロバンには、幅広い科学研究アプリケーションがあります。

    化学: トロンボキサン受容体拮抗作用および関連する化学反応を研究するためのモデル化合物として使用されます。

    生物学: 血小板凝集や血管収縮などの細胞プロセスに対する影響が調べられています。

    医学: がん転移、心筋虚血、高血圧、脳卒中、血栓症、心筋症などの病気を治療する潜在的な治療効果について研究されています。

    産業: 新しい医薬品や治療薬の開発における潜在的な用途

科学的研究の応用

Cardiovascular Applications

Duchenne Muscular Dystrophy and Cardiomyopathy

Ifetroban has garnered attention for its potential role in treating cardiac dysfunction associated with Duchenne muscular dystrophy (DMD). DMD is characterized by mutations affecting the dystrophin gene, leading to progressive muscle degeneration, including cardiac muscle. The FDA has granted orphan drug designation to this compound for treating DMD-associated cardiomyopathy, primarily due to its ability to reduce fibrosis and improve cardiac function.

  • Mechanism of Action : this compound works by blocking the thromboxane A2 receptor, which is implicated in vascular constriction and fibrosis. Preclinical studies have demonstrated that oral administration of this compound can prevent cardiac dysfunction and fibrosis in mouse models of DMD, improving survival outcomes compared to placebo .
  • Clinical Trials : A phase 2 clinical trial is currently underway to assess this compound's efficacy in improving cardiac function in patients with DMD . The trial aims to evaluate both safety and pharmacokinetics over multiple doses.

Pulmonary Applications

Idiopathic Pulmonary Fibrosis

This compound is also being studied for its effects on idiopathic pulmonary fibrosis (IPF), a progressive lung disease characterized by inflammation and scarring of lung tissue. The compound's ability to mitigate fibrosis makes it a candidate for treating this condition.

  • Clinical Study : A multicenter, randomized, placebo-controlled phase 2 study is evaluating the safety and efficacy of oral this compound in patients with IPF. Participants will receive either this compound or a placebo for 12 months, with assessments focusing on lung function and biomarkers related to pulmonary fibrosis .

Systemic Sclerosis

This compound is under investigation for its potential benefits in patients with diffuse cutaneous systemic sclerosis (dcSSc) or systemic sclerosis-associated pulmonary arterial hypertension. These conditions involve significant vascular complications and fibrosis.

  • Study Design : A phase 2 study aims to determine the safety and efficacy of this compound in this patient population, focusing on improvements in symptoms and overall health outcomes .

Aspirin-Exacerbated Respiratory Disease

This compound has been explored for its effects on aspirin-exacerbated respiratory disease (AERD), a condition where aspirin intake leads to severe respiratory reactions.

  • Clinical Findings : A recent trial indicated that while this compound was expected to mitigate symptoms induced by aspirin challenges, some results suggested a potential worsening of reactions. This unexpected outcome highlights the need for further research into the mechanisms underlying these effects, particularly regarding prostaglandin E2 production and leukotriene levels .

Summary Table of Clinical Applications

ApplicationDisease/ConditionStudy PhaseKey Findings/Notes
Duchenne Muscular DystrophyCardiomyopathyPhase 2Reduces fibrosis; improves cardiac function in preclinical models .
Idiopathic Pulmonary FibrosisLung FibrosisPhase 2Evaluating safety/efficacy; potential to mitigate lung scarring .
Systemic SclerosisDiffuse Cutaneous Systemic SclerosisPhase 2Assessing impacts on vascular health and fibrosis .
Aspirin-Exacerbated Respiratory DiseaseRespiratory ReactionsCompletedUnexpected worsening of reactions; further studies needed .

作用機序

イフェトロバンは、トロンボキサン・プロスタノイド受容体を選択的に拮抗することで効果を発揮します。トロンボキサンは、血小板によって産生される物質で、血栓形成と血管収縮を促進します。これらの受容体をブロックすることで、イフェトロバンは血小板凝集と血管収縮を阻害し、治療効果を発揮します。 分子標的には、血小板や気道筋細胞のトロンボキサン・プロスタノイド受容体があります .

類似の化合物との比較

イフェトロバンは、トロンボキサン受容体拮抗薬として、高い選択性と効力を持つことで独自性があります。類似の化合物には以下が含まれます。

イフェトロバンは、幅広い潜在的な治療用途と、さまざまな前臨床および臨床研究における有効性によって際立っています。

類似化合物との比較

Ifetroban is unique in its high selectivity and potency as a thromboxane receptor antagonist. Similar compounds include:

This compound stands out due to its broad range of potential therapeutic applications and its effectiveness in various preclinical and clinical studies.

生物活性

Ifetroban is a thromboxane A2 receptor antagonist that has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammatory and fibrotic processes. This article explores the biological activity of this compound, summarizing key research findings, clinical trials, and its mechanisms of action.

This compound functions primarily by inhibiting the thromboxane A2 receptor (TP), which plays a crucial role in the arachidonic acid signaling pathway. Thromboxane A2 is involved in vasoconstriction and platelet aggregation, making its inhibition potentially beneficial in conditions characterized by excessive inflammation or fibrosis.

Clinical Applications

Recent studies have highlighted the diverse applications of this compound in clinical settings:

  • Aspirin-Exacerbated Respiratory Disease (AERD) :
    • A double-blind, placebo-controlled trial involving 35 patients with AERD assessed this compound's efficacy in mitigating aspirin-induced respiratory symptoms. The trial revealed that while this compound was well tolerated, it did not significantly reduce the severity of nasal symptoms compared to placebo. In fact, participants on this compound experienced a greater decline in forced expiratory volume (FEV1) and increased nasal symptoms during aspirin challenges .
  • Idiopathic Pulmonary Fibrosis (IPF) :
    • A phase II study is underway to evaluate this compound's safety and efficacy in patients with IPF. This multicenter trial aims to determine whether this compound can prevent lung fibrosis caused by various factors, including genetic predispositions and environmental insults .
  • Cancer Metastasis Prevention :
    • This compound is being investigated for its potential role in preventing cancer metastasis. Initial findings from mouse models suggest that it may inhibit the spread of cancer by acting on blood vessels rather than directly targeting tumor cells. A pilot study is currently assessing its safety and preliminary efficacy in cancer patients who have completed treatment for specific malignancies .
  • Duchenne Muscular Dystrophy (DMD) :
    • Another ongoing trial focuses on the pharmacokinetics and efficacy of this compound in DMD patients, particularly assessing its impact on cardiac function associated with the disease .

Eicosanoid Modulation

This compound's inhibition of TP receptor activity leads to significant changes in eicosanoid levels, which are critical mediators of inflammation:

  • Increased Urinary Leukotriene E4 : In the AERD study, urinary leukotriene E4 levels were significantly elevated in participants receiving this compound, suggesting a shift in eicosanoid production that may contribute to adverse respiratory responses .
  • Decreased Nasal Prostaglandin E2 : Participants treated with this compound exhibited lower levels of nasal prostaglandin E2, a mediator typically involved in anti-inflammatory responses .

Data Summary

The following table summarizes key findings from recent clinical trials involving this compound:

Study FocusSample SizeKey Findings
AERD Study35Greater aspirin-induced nasal symptoms; increased urinary leukotriene E4; decreased PGE2 levelsThis compound did not alleviate symptoms; adverse effects noted
IPF StudyTBDOngoing assessment of safety and efficacyPotential for use in lung fibrosis prevention
Cancer Metastasis Prevention Study60Early findings suggest inhibition of metastasis in mouse modelsSafety and tolerability being evaluated
DMD StudyTBDEvaluating pharmacokinetics and cardiac function impactsAwaiting results on efficacy

Case Study: AERD Patient Response

In a controlled trial setting, one patient exhibited an unexpected exacerbation of symptoms after initiating treatment with this compound. This case highlighted the complexity of eicosanoid interactions and underscored the need for careful monitoring when utilizing thromboxane inhibitors in sensitive populations like those with AERD.

特性

IUPAC Name

3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)/t18-,20-,21+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPRUNPUJIUXSE-DXKRWKNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869931
Record name Ifetroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143443-90-7
Record name Ifetroban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143443-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ifetroban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143443907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ifetroban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12321
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ifetroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IFETROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E833KT807K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ifetroban
Reactant of Route 2
Ifetroban
Reactant of Route 3
Ifetroban
Reactant of Route 4
Ifetroban
Reactant of Route 5
Ifetroban
Reactant of Route 6
Reactant of Route 6
Ifetroban

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。